2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole
Description
2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an allylthio group, a benzyl group, and a p-tolyl group
Properties
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-13-23-20-21-14-19(18-11-9-16(2)10-12-18)22(20)15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJJZRSYTIQHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring or other substituents can be reduced under suitable conditions.
Substitution: The benzyl and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, tosylates, or other electrophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or p-tolyl moieties .
Scientific Research Applications
2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to oxidative stress, signal transduction, or cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share the thio group and exhibit diverse biological activities.
Tetra(p-tolyl)antimony arenesulfonates: These compounds also contain the p-tolyl group and are used in various applications.
Uniqueness
2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole is unique due to its specific combination of substituents on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Biological Activity
2-(Allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the functionalization of imidazole rings. The general structure of this compound includes an allylthio group and a benzyl moiety, which contribute to its biological efficacy. The synthesis typically involves the reaction of benzyl and p-tolyl substituted precursors with thiol derivatives under controlled conditions.
Antimicrobial Activity
Imidazole derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 22 |
| Bacillus subtilis | 21 |
| Pseudomonas aeruginosa | 19 |
The above table summarizes the antimicrobial effectiveness of the compound against common pathogens, demonstrating its potential as an antibacterial agent.
Anticancer Activity
The anticancer properties of imidazole derivatives have been widely studied. Research indicates that compounds similar to this compound can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly reduced cell viability at micromolar concentrations.
The biological activity of this compound is attributed to its ability to interact with biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole, and how do reaction parameters affect yield?
- Methodology : One-pot, multi-step synthesis is commonly employed, utilizing catalysts like p-toluenesulfonic acid (p-TSA) in refluxing DMF (100°C) to achieve yields >80% . Solvent choice (e.g., DMF vs. ethanol) and temperature control are critical for minimizing by-products. For example, reflux conditions optimize cyclization efficiency, as seen in analogous benzimidazole derivatives .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40) and confirm purity by melting point analysis (e.g., 209–211°C for structurally similar compounds) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use and NMR to identify key signals:
- Allylthio group: δ ~3.8–4.2 ppm (allylic protons) and δ ~120–140 ppm (sp carbons).
- Benzyl and p-tolyl substituents: Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ ~2.3 ppm for p-tolyl) .
- Advanced Tips : 2D NMR (e.g., HSQC, HMBC) can confirm connectivity, especially in crowded spectral regions .
Q. What computational approaches predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. This validates experimental data and predicts reactivity .
- Application : Compare computed vs. experimental IR spectra to confirm functional groups (e.g., C=S stretch at ~650 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress tautomerism in this compound derivatives?
- Challenge : Tautomeric equilibria (e.g., 5- vs. 6-substituted isomers) complicate structural analysis .
- Solution : Use low-polarity solvents (e.g., chloroform) for NMR to stabilize dominant tautomers. For synthesis, introduce steric hindrance (e.g., bulky substituents) to lock specific tautomeric forms .
Q. What advanced techniques characterize the solid-state structure of this compound?
- Methodology :
- X-ray crystallography : Resolve bond lengths and angles; allylthio groups often exhibit planar geometry due to conjugation.
- DSC/TGA : Analyze thermal stability (decomposition >300°C, consistent with similar benzimidazoles) .
- Case Study : For tautomeric mixtures, synchrotron XRD can differentiate coexisting forms .
Q. How do molecular docking studies inform the biological potential of this compound?
- Protocol :
Target Selection : Dock against enzymes like EGFR (PDB ID: 1M17) using AutoDock Vina.
Validation : Compare binding affinities with known inhibitors (e.g., erlotinib).
ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .
- Example : Analogous benzimidazoles show binding energies <−8 kcal/mol, suggesting strong target affinity .
Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting :
- Solvent Effects : Simulate explicit solvent models (e.g., water, DMSO) in MD simulations to mimic experimental conditions.
- Conformational Sampling : Use metadynamics to explore non-dominant conformers that may interact with targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
